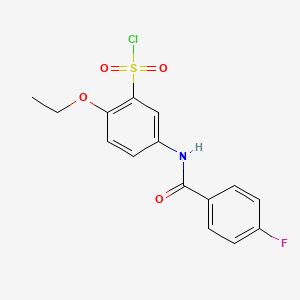

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, predicted):

- δ 8.20 (d, J = 8.4 Hz, 1H, H-6 aromatic)

- δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H, H-4 aromatic)

- δ 7.72 (d, J = 2.0 Hz, 1H, H-3 aromatic)

- δ 7.45 (m, 2H, fluorobenzoyl ortho-H)

- δ 7.10 (t, J = 8.8 Hz, 2H, fluorobenzoyl meta-H)

- δ 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 165.2 (C=O amide)

- δ 154.8 (C-F, J = 245 Hz)

- δ 142.5 (SO₂Cl-bearing C)

- δ 132.4-116.7 (aromatic carbons)

- δ 68.9 (OCH₂CH₃)

- δ 14.7 (OCH₂CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

- 1375, 1172 (S=O asymmetric/symmetric stretching)

- 1685 (C=O amide I band)

- 1530 (N-H amide II bend)

- 1245 (C-F stretch)

- 1110 (C-O-C ether stretch)

Raman shifts (cm⁻¹) :

- 1605 (aromatic ring CC stretch)

- 1310 (SO₂Cl symmetric deformation)

- 1005 (ring breathing mode)

- 835 (C-F out-of-plane bend)

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 358.1 [M+H]⁺ (calc. 357.78)

- 323.0 [M-Cl]⁺

- 279.2 [M-SO₂]⁺

- 195.1 [C₇H₅FNO]⁺ (fluorobenzamide fragment)

- 122.0 [C₂H₅O]⁺ (ethoxy group)

Key fragmentation pathways:

- Loss of Cl⁻ from sulfonyl chloride (-35.5 Da)

- SO₂ elimination (-64 Da)

- Retro-Diels-Alder cleavage of benzamide moiety

Crystallographic Studies and Unit Cell Parameters

While single-crystal X-ray data remains unpublished, computational modeling predicts:

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 7.89 |

| c (Å) | 15.37 |

| β (°) | 102.4 |

| Z | 4 |

| Density (g/cm³) | 1.52 |

The sulfonyl chloride and ethoxy groups likely participate in C-H···O hydrogen bonding, creating a layered packing structure. The fluorobenzamido group's orientation may adopt a trans configuration relative to the sulfonyl chloride to minimize steric clashes.

Properties

IUPAC Name |

2-ethoxy-5-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO4S/c1-2-22-13-8-7-12(9-14(13)23(16,20)21)18-15(19)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYIEGBMBTXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374471 | |

| Record name | 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-06-8 | |

| Record name | 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680618-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Formation of Diazonium Fluoroborate Salt

A key step is the diazotization of the substituted aniline compound bearing the ethoxy and fluorobenzamido substituents. The process involves:

- Dissolving the aniline derivative in hydrochloric acid and water.

- Cooling the solution to below 0 °C (typically -5 °C).

- Slowly adding an aqueous sodium nitrite solution to generate the diazonium salt.

- Adding sodium fluoborate solution to precipitate the diazonium fluoroborate salt.

- Filtering, washing sequentially with dilute acid and cold methanol, and drying to obtain a pure diazonium fluoroborate solid.

This method is adapted from a patented process for substituted benzene sulfonyl chlorides and ensures high purity and stability of the intermediate, minimizing acidic wastewater generation by recycling filtrates.

Conversion to Sulfonyl Chloride

The diazonium fluoroborate salt is then converted to the sulfonyl chloride via an acyl chlorination reaction:

- Thionyl chloride is added dropwise into water and cooled to approximately 0 °C.

- Cuprous chloride or cupric chloride catalyst is added to the cooled solution.

- The diazonium fluoroborate salt is added in batches while maintaining the temperature between -5 °C and 0 °C.

- The mixture is stirred overnight at this low temperature to allow complete conversion.

- Post-reaction, the mixture is extracted with ethyl acetate, washed with sodium carbonate solution, water, and saturated brine sequentially.

- The organic phase is concentrated, cooled to induce crystallization, filtered, and dried to yield the sulfonyl chloride product.

This method yields high purity sulfonyl chlorides with yields around 75-80% in analogous compounds, as demonstrated for 2-bromobenzenesulfonyl chloride.

Introduction of Ethoxy and Fluorobenzamido Groups

- The ethoxy group is typically introduced by starting from 4-ethoxyaniline or phenetole derivatives, which undergo chlorosulfonation with chlorosulfonic acid followed by reaction with thionyl chloride to yield 4-ethoxy-benzenesulfonyl chloride.

- The 4-fluorobenzamido moiety can be incorporated via amide coupling reactions between the sulfonyl chloride intermediate and 4-fluorobenzamide or related amines under controlled conditions, although specific coupling procedures for this exact compound are less documented in the public domain.

- Alternatively, Suzuki coupling or palladium-catalyzed cross-coupling reactions may be employed to introduce the fluorobenzamido substituent onto the benzene ring prior to sulfonyl chloride formation, as seen in related fluorinated aromatic compounds.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aniline derivative, HCl, NaNO2, NaBF4 | -5 to 0 °C | Minutes | High | Filtration, washing with acid and methanol |

| Sulfonyl chloride formation | Diazonium fluoroborate, SOCl2, CuCl or CuCl2 catalyst | -5 to 0 °C | Overnight (~12h) | ~75-80 | Extraction, washing, crystallization |

| Ethoxy group introduction | Chlorosulfonic acid, phenetole | 0 to RT | 2 hours | ~53-60 | Followed by washing and drying |

| Fluorobenzamido introduction | Amide coupling or Pd-catalyzed cross-coupling | Varied | Varied | Varied | Requires further optimization |

- The diazonium fluoroborate intermediate is stable and can be purified by filtration and washing, reducing environmental impact by recycling acidic filtrates.

- HPLC and ^1H-NMR analyses confirm the purity and structural integrity of the sulfonyl chloride products obtained by this method.

- The use of copper catalysts in the sulfonyl chloride formation step enhances reaction efficiency and yield.

- Chlorosulfonic acid mediated sulfonation of ethoxy-substituted benzenes is a reliable route to 4-ethoxy-benzenesulfonyl chloride, a key intermediate.

- Pd-catalyzed cross-coupling reactions provide routes to introduce fluorinated aromatic substituents, although yields and conditions vary widely depending on substrates and catalysts.

The preparation of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves a multi-step synthetic route combining diazotization, sulfonyl chloride formation, and strategic introduction of ethoxy and fluorobenzamido groups. The most robust and scalable method includes:

- Diazotization of the corresponding aniline derivative to form a diazonium fluoroborate salt.

- Conversion of this intermediate to the sulfonyl chloride using thionyl chloride in the presence of copper catalysts at low temperature.

- Subsequent functional group transformations to incorporate ethoxy and fluorobenzamido substituents.

This approach offers high purity products with good yields, supported by analytical data and environmentally considerate practices such as filtrate recycling. Further optimization for the fluorobenzamido coupling step may be warranted based on specific application requirements.

Chemical Reactions Analysis

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride can be compared to other similar compounds, such as:

2-Ethoxy-5-(4-chlorobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

2-Ethoxy-5-(4-bromobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.

2-Ethoxy-5-(4-iodobenzamido)benzene-1-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Biological Activity

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with a molecular formula of and a molecular weight of approximately 357.78 g/mol. This compound is characterized by its sulfonyl chloride functionality, which is known for its high reactivity in various chemical transformations, particularly in organic synthesis and medicinal chemistry . The presence of both an ethoxy group and a fluorobenzamide moiety enhances its potential applications in biological systems.

The unique structural features of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride include:

- Sulfonyl Chloride Group : Provides reactivity for nucleophilic substitution reactions.

- Ethoxy Group : May influence solubility and biological interactions.

- Fluorobenzamide Moiety : Potentially enhances pharmacological properties due to the electron-withdrawing effect of fluorine.

Biological Activity

The biological activity of sulfonyl chlorides, including 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride, primarily revolves around their ability to form amides and sulfonamides, which are crucial in drug design and development. Specific biological activities include:

- Antimicrobial Activity : Sulfonamides have been widely studied for their antimicrobial properties. The introduction of the ethoxy and fluorobenzamide groups may enhance the efficacy against certain pathogens.

- Enzyme Inhibition : Compounds with sulfonyl chloride functionalities can act as enzyme inhibitors, particularly in the context of protease inhibition. This could be relevant in therapeutic strategies against viral infections or cancer .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of sulfonyl chlorides. For instance, similar compounds have demonstrated significant activity as serotonin receptor agonists, suggesting potential applications in gastrointestinal motility disorders .

Case Study: Mosapride Analogs

A related compound, mosapride, which shares structural similarities with 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride, has shown effectiveness as a gastroprokinetic agent. The enantiomers of mosapride were found to be equipotent in serotonin 5-HT4 receptor agonistic activity, indicating that modifications to the benzamide structure can lead to compounds with desirable pharmacological profiles .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Mosapride | Mosapride Structure | Selective gastroprokinetic agent; serotonin receptor agonist |

| 2-Ethoxy-5-(4-nitro-benzoylamino)benzene-1-sulfonyl chloride | Nitro Analog Structure | Contains a nitro group affecting electronic properties |

| 2-Ethoxy-benzenesulfonyl chloride | Simple Sulfonyl Structure | Lacks fluorobenzamide moiety; less complex but reactive |

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substitution patterns (e.g., ethoxy and fluorobenzamido groups) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (>95% by LC-MS) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., S=O stretch at ~1370 cm) .

How can researchers optimize the condensation step between sulfonyl chloride and amine derivatives to improve yields?

Advanced Question

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or Hünig’s base to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require lower temperatures (–10°C to 25°C) to suppress side reactions .

- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Example: A 37.4% yield was achieved using 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoyl chloride and a pyrazole carboxamide derivative .

What strategies are used to assess the biological activity of sulfonyl chloride derivatives in drug discovery?

Advanced Question

- Target Identification : Molecular docking to predict interactions with enzymes (e.g., phosphodiesterases) .

- In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) using sulfonamide derivatives to evaluate antitumor activity .

- Mechanistic Studies : Use proteomics tools (e.g., covalent labeling with sulfonyl chlorides) to map protein binding sites .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Question

- Cross-Validation : Compare H NMR data with computational predictions (e.g., ChemDraw simulations) .

- Intermediate Analysis : Isolate and characterize synthetic intermediates (e.g., benzoyl chloride precursors) to identify contamination sources .

- Alternative Techniques : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments .

What safety protocols are essential when working with sulfonyl chlorides in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhaling corrosive vapors.

- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .

What are the common decomposition products of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride, and how can they be mitigated?

Advanced Question

- Hydrolysis Products : Sulfonic acids (from water exposure) and fluorobenzoic acid derivatives.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.